Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate
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Overview
Description
The compound you’re asking about contains a benzo[d]thiazol-2-yl group and a piperidin-4-yl group . These groups are often found in heterocyclic compounds, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied extensively. For instance, substituted 2-amino benzothiazoles have been coupled with N-phenyl anthranilic acid to yield intermediate compounds .
Scientific Research Applications
Synthesis and Structural Analysis
Research in the area of synthesis and structural analysis focuses on the development of compounds with benzothiazole and piperidine structures, similar to the queried compound. For example, Iriepa et al. (2004) reported the synthesis and crystallographic study of carbamates derived from 9-methyl-9-azabicyclo[3.3.1]nonan-3α-ol, providing insights into the structural characteristics of related benzothiazole carbamates (Iriepa et al., 2004). This research is fundamental for understanding the conformation and reactivity of similar compounds.
Biological Applications
Biological studies have explored the potential therapeutic applications of compounds with structural similarities to "Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate." For instance, the study of novel piperidine substituted benzothiazole derivatives by Shafi et al. (2021) investigated the antibacterial and antifungal activities, indicating the potential of such compounds in developing antimicrobial agents (Shafi et al., 2021).
Another example is the work by Nofal et al. (2014), where benzimidazole–thiazole derivatives were synthesized and evaluated as anticancer agents, suggesting a promising avenue for the development of novel anticancer therapies (Nofal et al., 2014).
Antitumor and Antimicrobial Activities
Research has extended to evaluating the antitumor and antimicrobial effects of derivatives. Li et al. (2020) designed and synthesized 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety, which exhibited moderate to strong antitumor activities against several cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Li et al., 2020).
Moreover, Kumar et al. (2014) focused on the antiproliferative effect of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells, demonstrating the cytotoxic potential against various leukemic cell lines (Kumar et al., 2014).
Mechanism of Action
Target of Action
Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate is a novel compound with potential biological activity. Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Mode of Action
Based on the anti-inflammatory activity of similar compounds, it can be hypothesized that this compound may interact with cox enzymes, leading to their inhibition . This inhibition could result in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Given the potential anti-inflammatory activity, it is plausible that this compound may impact the arachidonic acid pathway, which is involved in the production of prostaglandins and other inflammatory mediators .
Result of Action
Based on the potential anti-inflammatory activity, it can be hypothesized that this compound may lead to a reduction in inflammation at the cellular level, possibly by decreasing the production of inflammatory mediators such as prostaglandins .
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins . For instance, benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the metabolism of Mycobacterium tuberculosis .
Cellular Effects
Similar compounds have been reported to exhibit anti-inflammatory activity, suggesting that they may influence cell signaling pathways related to inflammation .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-20-15(19)16-10-11-6-8-18(9-7-11)14-17-12-4-2-3-5-13(12)21-14/h2-5,11H,6-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLAUQRBUKIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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